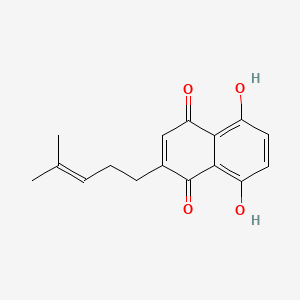

Deoxyshikonin

Description

This compound has been reported in Arnebia decumbens, Arnebia euchroma, and other organisms with data available.

isolated from Lithospermum erythrorhizon

Propriétés

IUPAC Name |

5,8-dihydroxy-2-(4-methylpent-3-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,17-18H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMDIEGPEURZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195660 | |

| Record name | Deoxyshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43043-74-9 | |

| Record name | Deoxyshikonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43043-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043043749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnebin 7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxyshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyshikonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological activities of Deoxyshikonin in cancer cells

An In-depth Technical Guide on the Biological Activities of Deoxyshikonin in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a natural naphthoquinone derivative isolated from the root of Arnebia euchroma and Lithospermum erythrorhizon, has emerged as a compound of significant interest in oncology research. Extensive studies have demonstrated its potent anticancer activities across a variety of malignancies, including colorectal, cervical, and hematopoietic cancers, as well as osteosarcoma. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its molecular mechanisms of action, effects on key signaling pathways, and preclinical efficacy. We present a synthesis of quantitative data from numerous studies, detail common experimental protocols, and provide visual representations of the signaling cascades modulated by this promising natural product.

Introduction

Natural products remain a vital source for the discovery of novel therapeutic agents, particularly in cancer chemotherapy. Shikonin and its derivatives, extracted from medicinal herbs, have a long history in traditional medicine and are now being rigorously investigated for their pharmacological properties.[1] this compound (DSK), an analogue of shikonin, has garnered attention for its significant cytotoxic and tumor-suppressive effects.[2][3] Unlike some conventional chemotherapeutics, this compound has demonstrated the ability to induce multiple forms of programmed cell death, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines, often with minimal toxicity to nonmalignant cells.[1][4] This document consolidates the current understanding of this compound's anticancer activities to serve as a resource for ongoing research and drug development efforts.

Core Biological Activities and Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting fundamental processes that drive tumor growth and survival.

Inhibition of Cancer Cell Proliferation and Viability

A primary activity of this compound is its dose-dependent inhibition of cancer cell viability. This cytotoxic effect has been quantified in numerous cancer cell lines, with IC50 values indicating potent antiproliferative activity, particularly after extended exposure.

Table 1: Cytotoxicity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

|---|---|---|---|---|

| HT29 | Colorectal Cancer | 31.00 ± 0.78 | 24 | [5] |

| HT29 | Colorectal Cancer | 10.97 ± 1.23 | 48 |[5][6] |

In addition to HT29 cells, this compound has shown significant inhibitory effects at low concentrations against other human colorectal cancer cells (DLD-1, HCT-116, Caco-2), osteosarcoma cells (U2OS, HOS), and tongue cancer cells (HSC-3, SCC-9).[2][5][7]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells. It activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is characterized by the activation of caspase cascades, cleavage of poly(ADP-ribose) polymerase (PARP), and the release of cytochrome C.[1][8] this compound has also been shown to down-regulate key inhibitor of apoptosis proteins (IAPs) such as cIAP1, cIAP2, and XIAP.[2][8]

Table 2: Quantitative Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Cancer Type | Effect | Observation | Reference |

|---|---|---|---|---|

| HT29 | Colorectal Cancer | Apoptosis Induction | Increase in early apoptotic cells from 1% to 29% (0–50 µg/mL) | [6][9] |

| HT29 | Colorectal Cancer | Cell Cycle Arrest | G0/G1 phase increase from ~44% to ~67% (0–50 µg/mL at 48h) | [5][6] |

| THP-1, HL60 | Acute Myeloid Leukemia | Apoptosis Induction | Dose-dependent increase in apoptotic rate and caspase-3/7 activity | [1] |

| U2OS, HOS | Osteosarcoma | Cell Cycle Arrest | Dose-dependent induction of cell arrest in the sub-G1 phase | [2][10] |

| HSC-3, SCC-9 | Tongue Cancer | Cell Cycle Arrest | Induction of cell cycle arrest at the sub-G1 phase |[7][11] |

Inhibition of Glycolysis

In certain cancers, such as acute myeloid leukemia (AML), this compound has been found to inhibit aerobic glycolysis, a metabolic hallmark of cancer known as the Warburg effect.[1] Treatment with this compound leads to a concentration-dependent decrease in glucose consumption and lactate production in AML cells.[1][12] This anti-glycolytic activity is mediated by the suppression of pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, through the inactivation of Akt/mTOR signaling.[1]

In Vivo Antitumor Efficacy

The anticancer effects of this compound observed in vitro have been validated in preclinical animal models. In xenograft models using human colorectal cancer cells, this compound administration significantly suppressed tumor growth without causing a significant loss in the body weight of the mice, suggesting low systemic toxicity.[5][6]

Table 3: In Vivo Antitumor Activity of this compound

| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |

|---|

| DLD-1 Cells | Colorectal Cancer | 20 mg/kg this compound (i.p.) | Markedly suppressed tumor volume and weight. |[5][13] |

Histological analysis (H&E staining) of tumors from this compound-treated mice revealed increased apoptosis, confirming the in vitro findings.[5]

Key Signaling Pathways Modulated by this compound

This compound's biological activities are underpinned by its ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. This compound has been shown to be a potent inhibitor of this pathway in colorectal cancer and AML.[1][5] It down-regulates the expression and phosphorylation of key components including PI3K, Akt, and mTOR, leading to the inhibition of downstream proliferative signals and the induction of apoptosis.[6][9]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

The p38 MAPK Pathway

In cervical cancer, osteosarcoma, and tongue cancer, the p38 mitogen-activated protein kinase (MAPK) pathway is a key mediator of this compound-induced apoptosis.[2][7][8] this compound treatment leads to the increased phosphorylation and activation of p38.[2] Pharmacological inhibition of p38 has been shown to diminish this compound-mediated caspase cleavage and apoptosis, confirming its crucial role in the compound's mechanism of action in these cancers.[2][8]

Caption: this compound induces apoptosis via p38 MAPK activation.

The Role of Reactive Oxygen Species (ROS)

While much of the research on reactive oxygen species (ROS) has focused on shikonin, the findings are highly relevant to this compound. Shikonins are known to induce the accumulation of intracellular ROS.[14] Cancer cells, which often have a higher basal level of oxidative stress, are particularly vulnerable to further ROS induction.[15] This elevated ROS can damage mitochondria, leading to the activation of the intrinsic apoptotic pathway. It can also activate other stress-related signaling cascades, such as the JNK pathway, which further promotes cell death.[16]

Caption: this compound induces ROS, leading to apoptotic cell death.

Experimental Protocols & Methodologies

The following section details the standard methodologies used to evaluate the biological activities of this compound.

Caption: General experimental workflow for in vitro analysis of this compound.

Cell Viability Assay (MTT / CCK-8)

-

Principle: These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT) or WST-8 (in CCK-8) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

-

Protocol Outline:

-

Seed cells (e.g., HT29) in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0-100 µg/mL) for specified durations (e.g., 24 or 48 hours).[9]

-

Add MTT or CCK-8 solution to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine IC50 values.

-

Apoptosis and Cell Cycle Analysis by Flow Cytometry

-

Principle: Flow cytometry is used to quantify apoptosis and analyze cell cycle distribution based on fluorescent staining.

-

Protocol Outline (Apoptosis):

-

Treat cells with this compound for the desired time.

-

Harvest cells, including floating and adherent populations.

-

Wash cells with PBS and resuspend in Annexin V binding buffer.

-

Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze samples on a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.[17]

-

-

Protocol Outline (Cell Cycle):

-

Harvest and wash treated cells as above.

-

Fix cells in cold 70% ethanol overnight at -20°C.

-

Wash to remove ethanol and treat with RNase A.

-

Stain cellular DNA with Propidium Iodide (PI).

-

Analyze on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.[5]

-

Western Blotting

-

Principle: This technique is used to detect and quantify specific proteins in a sample, providing insight into the activation state of signaling pathways.

-

Protocol Outline:

-

Treat cells (e.g., 5 x 10^5 HT29 cells) with this compound for a specified time (e.g., 48 hours).[5]

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Centrifuge the lysate at 12,000 rpm for 30 minutes at 4°C to pellet cell debris.[5]

-

Determine protein concentration in the supernatant using a BCA or Bradford assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, total Akt, Caspase-3, β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

In Vivo Xenograft Tumor Model

-

Principle: This model assesses the antitumor efficacy of a compound in a living organism by implanting human tumor cells into immunodeficient mice.

-

Protocol Outline:

-

Use immunodeficient mice (e.g., BALB/c nude mice).[5]

-

Inject human cancer cells (e.g., DLD-1) subcutaneously into the flank of the mice.

-

Monitor tumor growth. When tumors reach a specific volume (e.g., 62.5 mm³), randomize mice into treatment and control groups.[5]

-

Administer this compound (e.g., 20 mg/kg in 1% DMSO) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every two days for 13 days).[5]

-

Measure tumor volume and mouse body weight regularly throughout the study.

-

At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Tumor tissues can be used for further analysis, such as H&E staining or Western blotting.[5]

-

Conclusion and Future Directions

This compound is a potent natural compound with significant anticancer activity against a range of cancer cell types. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR and the activation of pro-apoptotic pathways such as p38 MAPK. Preclinical in vivo studies have confirmed its ability to suppress tumor growth with limited toxicity.

Future research should aim to:

-

Elucidate the full spectrum of its molecular targets.

-

Investigate its potential to overcome drug resistance in cancer cells.[3]

-

Explore its efficacy in combination with standard chemotherapeutic agents or targeted therapies.

-

Conduct further in vivo pharmacological and clinical investigations to translate these promising preclinical findings into successful therapies for human cancer.[6]

References

- 1. This compound Inhibits Viability and Glycolysis by Suppressing the Akt/mTOR Pathway in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic effect and cell arrest of this compound in human osteosarcoma cells through the p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound isolated from Arnebia euchroma inhibits colorectal cancer by down-regulating the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound triggers apoptosis in cervical cancer cells through p38 MAPK-mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound isolated from Arnebia euchroma inhibits colorectal cancer by down-regulating the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptotic effect and cell arrest of this compound in human osteosarcoma cells through the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Mediates Heme Oxygenase-1 Induction and Apoptotic Response via p38 Signaling in Tongue Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Inhibits Viability and Glycolysis by Suppressing the Akt/mTOR Pathway in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]

- 17. researchgate.net [researchgate.net]

Deoxyshikonin: An In-Depth Technical Guide to its Mechanism of Action in the PI3K/Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyshikonin, a naturally occurring naphthoquinone compound isolated from the root of Arnebia euchroma, has emerged as a promising candidate in cancer therapy.[1][2] Extensive research has demonstrated its potent anti-proliferative, pro-apoptotic, and anti-glycolytic activities across a range of cancer cell lines.[2][3][4] A primary mechanism underlying these effects is the significant inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer.[1][3][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its interaction with the PI3K/Akt/mTOR pathway, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

This compound exerts its anti-tumor effects by suppressing the PI3K/Akt/mTOR signaling cascade.[1][3] This pathway, when constitutively active, promotes cancer cell proliferation, survival, and metabolic reprogramming. This compound has been shown to down-regulate the expression and phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, in various cancer cell lines such as colorectal cancer (HT29 and DLD-1) and acute myeloid leukemia (THP-1 and HL60).[1][2][5] The inhibition of this pathway by this compound leads to several downstream cellular consequences, including cell cycle arrest, induction of apoptosis, and suppression of glycolysis.[2][3]

dot

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data on this compound's Efficacy

The anti-cancer effects of this compound have been quantified in numerous studies. The following tables summarize key data on its impact on cell viability, apoptosis, and cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| HT29 | Colorectal Cancer | 31.00 ± 0.78 | 24 | [3] |

| HT29 | Colorectal Cancer | 10.97 ± 1.23 | 48 | [3] |

| U2OS | Osteosarcoma | ~20 (20% reduction) | 24 | [1] |

| HOS | Osteosarcoma | ~20 (40% reduction) | 24 | [1] |

Table 2: Effect of this compound on Apoptosis

| Cell Line | Cancer Type | Treatment | Outcome | Reference |

| HT29 | Colorectal Cancer | 0-50 µg/mL for 48h | Early apoptotic cells increased from 1% to 29% | [3] |

| U2OS | Osteosarcoma | 20 µM for 24h | Sub-G1 phase (apoptotic cells) increased from 2.6% to 20.1% | [1] |

| HOS | Osteosarcoma | 20 µM for 24h | Sub-G1 phase (apoptotic cells) increased from 4.1% to 39.5% | [1] |

| THP-1 & HL60 | Acute Myeloid Leukemia | Dose-dependent | Increased apoptotic rate, caspase-3/7 activity, and cytochrome c levels | [4] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment | Outcome | Reference |

| HT29 | Colorectal Cancer | 0-50 µg/mL | G0/G1 phase cells increased from 44% to 67% | [3] |

| U2OS | Osteosarcoma | 20 µM for 24h | Arrest in the sub-G1 phase | [1] |

| HOS | Osteosarcoma | 20 µM for 24h | Arrest in the sub-G1 phase | [1] |

Crosstalk with Other Signaling Pathways

While the inhibition of the PI3K/Akt/mTOR pathway is a central mechanism, evidence suggests that this compound's effects may be mediated through crosstalk with other signaling pathways. In human osteosarcoma cells, this compound has been shown to induce apoptosis through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][6] This suggests a multi-faceted mechanism of action that could be advantageous in overcoming resistance to therapies that target a single pathway.

dot

References

- 1. Apoptotic effect and cell arrest of this compound in human osteosarcoma cells through the p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Viability and Glycolysis by Suppressing the Akt/mTOR Pathway in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound isolated from Arnebia euchroma inhibits colorectal cancer by down-regulating the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Viability and Glycolysis by Suppressing the Akt/mTOR Pathway in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Apoptotic effect and cell arrest of this compound in human osteosarcoma cells through the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxyshikonin: A Technical Guide to its Antibacterial Properties Against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyshikonin, a naturally occurring naphthoquinone compound derived from the roots of plants such as Lithospermum erythrorhizon, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the antibacterial properties of this compound against various pathogenic bacteria. It consolidates quantitative data on its efficacy, details the experimental protocols for assessing its activity, and explores its molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development who are investigating novel antimicrobial agents.

Introduction

The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial compounds with unique mechanisms of action. Natural products have historically been a rich source of new therapeutic agents. This compound and its parent compound, shikonin, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and notably, antibacterial effects. This guide focuses specifically on the antibacterial properties of this compound, providing a detailed overview of its activity against clinically relevant pathogenic bacteria.

Quantitative Antibacterial Activity of this compound

The antibacterial efficacy of this compound and the closely related shikonin has been quantified against a range of pathogenic bacteria, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Shikonin against Pathogenic Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Helicobacter pylori (multi-drug resistant strain BS001) | 0.5–1 | [1] |

| Shikonin | Staphylococcus aureus (MSSA) | 7.8 | [2] |

| Shikonin | Staphylococcus aureus (MRSA ATCC 33591) | 15.6 | [2] |

| Shikonin | Staphylococcus aureus (MRSA, 7 strains) | 7.8–31.2 | [2] |

Note: Data for shikonin is included due to the limited availability of extensive MIC data specifically for this compound against a wide range of bacteria. Shikonin's data provides valuable insight into the potential broader spectrum of activity for this compound.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Helicobacter pylori

| Compound | Bacterial Strain | pH | Incubation Time (hours) | MBC (µg/mL) | Reference |

| This compound | Helicobacter pylori G27 | 7.0 | 2 | 2 | [1] |

Mechanisms of Antibacterial Action

The antibacterial activity of this compound and shikonin is attributed to a multi-targeted mechanism of action, primarily focusing on the disruption of bacterial cell integrity and inhibition of essential cellular processes.

Cell Membrane and Cell Wall Disruption

A primary mechanism of action for these naphthoquinones is the perturbation of the bacterial cell membrane and cell wall.[2] Studies on shikonin have demonstrated that it can increase the permeability of the cytoplasmic membrane, leading to the leakage of intracellular components and ultimately cell death.[2] The antibacterial effect of shikonin against S. aureus was shown to be enhanced in the presence of membrane-permeabilizing agents.[2] Furthermore, the activity of shikonin was inhibited by peptidoglycan, suggesting a direct interaction with this crucial component of the Gram-positive cell wall.[2]

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. Shikonin has been shown to effectively inhibit biofilm formation by pathogenic bacteria such as Staphylococcus aureus.

Potential Interference with Bacterial Signaling

While direct evidence for this compound's impact on specific bacterial signaling pathways is limited, the broader class of quinones has been shown to interfere with bacterial communication systems like quorum sensing. For instance, compounds like chrysophanol, emodin, and shikonin have demonstrated inhibitory activity against biofilm formation, a process often regulated by quorum sensing.[3] Shikonin has also been suggested to downregulate the expression of virulence factor regulatory genes in MRSA. Further research is required to elucidate the specific effects of this compound on bacterial two-component systems or quorum sensing pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Figure 1. Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the concentration at which the antimicrobial agent is bactericidal.

Protocol:

-

From the MIC plate: Select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

-

Subculturing: Aliquot a small volume (e.g., 10 µL) from each selected well and spread it onto a sterile nutrient agar plate.

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4]

Figure 2. Workflow for MBC determination.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation.

Protocol:

-

Preparation of Bacterial Culture: Grow a bacterial culture overnight and then dilute it in a suitable growth medium (e.g., TSB with glucose).

-

Plate Setup: Add 100 µL of the diluted bacterial culture to the wells of a 96-well flat-bottom microtiter plate.

-

Treatment: Add 100 µL of this compound at various concentrations (typically sub-MIC) to the wells. Include untreated controls.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Gently aspirate the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

-

Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

-

Staining: Remove the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate for 15 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water.

-

Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

Figure 3. Workflow for biofilm inhibition assay.

Cell Membrane Permeability Assay

This assay assesses the ability of this compound to disrupt the bacterial cell membrane.

Protocol:

-

Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer (e.g., PBS).

-

Fluorescent Probe: Add a membrane-impermeable fluorescent dye, such as propidium iodide (PI), to the bacterial suspension. PI only fluoresces upon binding to intracellular nucleic acids, hence its entry indicates membrane damage.

-

Treatment: Add this compound at various concentrations to the suspension.

-

Measurement: Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.

Signaling Pathways

Currently, there is a lack of direct research specifically investigating the effects of this compound on bacterial signaling pathways. However, based on the known activities of related compounds, potential areas for future investigation include:

-

Quorum Sensing: Investigating the ability of this compound to interfere with the production or reception of autoinducer molecules involved in bacterial quorum sensing.

-

Two-Component Systems: Assessing the impact of this compound on the phosphorylation cascade of key two-component systems that regulate virulence, stress response, and antibiotic resistance in pathogenic bacteria.

Figure 4. Putative interference with bacterial signaling.

Conclusion and Future Directions

This compound demonstrates significant antibacterial activity against pathogenic bacteria, particularly Helicobacter pylori. Its multi-targeted mechanism, involving cell membrane and wall disruption and biofilm inhibition, makes it a promising candidate for further investigation as a novel antimicrobial agent. The data available for the closely related compound, shikonin, suggests a potentially broader spectrum of activity that warrants further exploration for this compound.

Future research should focus on:

-

Expanding the spectrum of activity: Determining the MIC and MBC values of this compound against a wider range of clinically important Gram-positive and Gram-negative pathogenic bacteria.

-

Elucidating detailed mechanisms: Investigating the specific molecular interactions of this compound with bacterial cell components and its impact on cellular processes.

-

Investigating effects on signaling pathways: Conducting targeted studies to determine if this compound modulates bacterial quorum sensing or two-component signaling systems.

-

In vivo efficacy and safety: Evaluating the therapeutic potential and toxicological profile of this compound in animal models of infection.

This comprehensive approach will be crucial in fully characterizing the antibacterial potential of this compound and advancing its development as a potential therapeutic agent in the fight against infectious diseases.

References

- 1. static.igem.org [static.igem.org]

- 2. The Mechanism Underlying the Antibacterial Activity of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal violet assay [bio-protocol.org]

- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Deoxyshikonin's Anti-inflammatory Potential: A Technical Guide to its Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyshikonin, a naturally occurring naphthoquinone compound, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound in cellular models, focusing on its impact on key signaling pathways and the production of inflammatory mediators. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential anti-inflammatory agent. While direct quantitative data for this compound is emerging, this guide leverages available data on the closely related and well-studied compound, shikonin, to illustrate the potent anti-inflammatory activity of this class of molecules.

Core Anti-inflammatory Mechanisms

This compound and its parent compound, shikonin, exert their anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Shikonin derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα. This action effectively traps NF-κB in the cytoplasm, preventing it from driving the expression of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. Shikonin derivatives have been demonstrated to suppress the phosphorylation of ERK1/2 in LPS-stimulated macrophages, indicating an interference with this key signaling cascade.[1] The p38 MAPK pathway is also a critical target, with its inhibition leading to a downstream reduction in the production of pro-inflammatory cytokines.

Quantitative Data on Anti-inflammatory Effects

While specific IC50 values for this compound's anti-inflammatory activity are not yet widely published, data from studies on shikonin in the well-established RAW 264.7 macrophage model provide valuable insights into the potential potency of this class of compounds.

Table 1: Inhibitory Effects of Shikonin on Inflammatory Mediators in Cellular Models

| Compound | Cellular Model | Inflammatory Stimulus | Measured Parameter | IC50 / Inhibition | Reference |

| Shikonin | RAW 264.7 cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 82% inhibition at 1 µM | [2] |

| Shikonin | Cell-free assay | - | Nitric Oxide Synthase (NOS) Activity | IC50: 4 - 7 µM | [2] |

| Shikonin | RAW 264.7 cells | Lipopolysaccharide (LPS) | TNF-α Expression | Significant attenuation at 0.5 and 1.0 µM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-inflammatory compounds. Below are protocols for key experiments cited in the investigation of this compound and related compounds.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are a standard model for in vitro inflammation studies.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein extraction). After adherence, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p38, p38, p-ERK, ERK, IκBα, p-p65, p65, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the relative protein expression is normalized to a loading control like β-actin.

Visualizations of Signaling Pathways and Workflows

This compound's Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of this compound's anti-inflammatory action.

General Experimental Workflow for Assessing Anti-inflammatory Effects

Caption: A typical workflow for in vitro anti-inflammatory assessment.

Conclusion

This compound demonstrates significant promise as an anti-inflammatory agent, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. The available data, particularly from its close analog shikonin, indicates a potent ability to suppress the production of key pro-inflammatory mediators in cellular models. This technical guide provides a foundational understanding of this compound's mechanisms of action and detailed protocols for its further investigation. Future research should focus on elucidating the precise quantitative anti-inflammatory profile of this compound to fully realize its therapeutic potential in the field of drug development.

References

- 1. Shikonin derivatives inhibited LPS-induced NOS in RAW 264.7 cells via downregulation of MAPK/NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shikonin directly inhibits nitric oxide synthases: possible targets that affect thoracic aorta relaxation response and nitric oxide release from RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-cytotoxic doses of shikonin inhibit lipopolysaccharide-induced TNF-α expression via activation of the AMP-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyshikonin: A Novel Activator of the Wnt/β-Catenin Pathway for Hair Growth Stimulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hair loss, a prevalent condition with significant psychosocial impact, has driven the search for novel and effective therapeutic agents. Deoxyshikonin, a naphthoquinone compound derived from the root of Arnebiae Radix, has emerged as a promising candidate for promoting hair growth. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and methodologies for investigating the effects of this compound on hair follicles. This compound has been shown to stimulate the proliferation of human dermal papilla cells (HDPCs) and promote hair regeneration in murine models of alopecia.[1][2] Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway through the inhibition of Glycogen Synthase Kinase 3β (GSK3β).[1] Furthermore, this compound modulates the expression of key hair growth-related factors, including the upregulation of Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1), and the downregulation of Transforming Growth Factor-β1 (TGF-β1).[1] This guide details the experimental protocols for in vitro and in vivo studies, presents the quantitative effects of this compound on relevant biomarkers, and provides visual representations of the implicated signaling pathways and experimental workflows to facilitate further research and development in the field of hair restoration.

Introduction

The hair follicle is a dynamic mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). The transition between these phases is tightly regulated by a complex interplay of signaling pathways, with the Wnt/β-catenin pathway playing a crucial role in initiating and maintaining the anagen phase.[3][4][5] Dysregulation of this pathway is often implicated in various forms of alopecia. This compound, a key bioactive component of Arnebiae Radix, has been identified as a potent modulator of the Wnt/β-catenin pathway, presenting a targeted approach for the treatment of hair loss.[1][6][7]

Mechanism of Action: Wnt/β-Catenin Pathway Activation

This compound's primary mechanism for promoting hair growth is through the activation of the canonical Wnt/β-catenin signaling pathway.[1] This is achieved by directly targeting and inhibiting GSK3β, a key negative regulator of this pathway.[1]

-

Inhibition of GSK3β: In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This compound inhibits the activity of GSK3β, preventing the phosphorylation of β-catenin.[1]

-

β-catenin Accumulation and Nuclear Translocation: The inhibition of GSK3β leads to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus.[5][8]

-

Gene Transcription: In the nucleus, β-catenin acts as a coactivator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of target genes involved in cell proliferation, differentiation, and hair follicle development.[5]

Modulation of Hair Growth Factors

Beyond its effects on the Wnt/β-catenin pathway, this compound also modulates the expression of other crucial growth factors involved in the hair cycle:

-

Vascular Endothelial Growth Factor (VEGF): this compound has been shown to increase the expression of VEGF.[1] VEGF is a key signaling protein that stimulates vasculogenesis and angiogenesis, which is critical for supplying nutrients to the growing hair follicle.

-

Insulin-like Growth Factor-1 (IGF-1): The expression of IGF-1 is also upregulated by this compound.[1] IGF-1 is known to promote the proliferation of various cell types, including those in the hair follicle, and helps to maintain the anagen phase.

-

Transforming Growth Factor-β1 (TGF-β1): this compound reduces the content of TGF-β1.[1] TGF-β1 is a potent inhibitor of hair follicle growth and is known to induce the catagen phase.[9][10][11] By reducing TGF-β1 levels, this compound helps to prolong the anagen phase.[1]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on key parameters of hair growth.

Table 1: In Vitro Effects of this compound on Human Dermal Papilla Cells (HDPCs)

| Parameter | Treatment | Result | Reference |

| Cell Proliferation | This compound | Improved proliferation ability | [1] |

| p-GSK3β Expression | This compound | Enhanced | [1] |

| β-catenin Expression | This compound | Enhanced | [1] |

| VEGF Content | This compound | Increased | [1] |

| IGF-1 Content | This compound | Increased | [1] |

| TGF-β1 Content | This compound | Reduced | [1] |

Table 2: In Vivo Effects of this compound in Alopecia Mouse Model

| Parameter | Treatment | Result | Reference |

| Hair Regeneration | This compound | Promoted hair regeneration | [1] |

| p-GSK3β Expression | This compound | Enhanced | [1] |

| β-catenin Expression | This compound | Enhanced | [1] |

| GSK3β Expression | This compound | Reduced | [1] |

| VEGF Content | This compound | Increased | [1] |

| IGF-1 Content | This compound | Increased | [1] |

| TGF-β1 Content | This compound | Reduced | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on hair growth.

In Vitro Studies with Human Dermal Papilla Cells (HDPCs)

5.1.1. Cell Culture

-

Cell Source: Primary Human Dermal Papilla Cells (HDPCs) are isolated from human scalp skin or obtained from commercial suppliers.

-

Culture Medium: HDPCs are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.

5.1.2. Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: HDPCs are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for 24-48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

5.1.3. Western Blot Analysis

-

Cell Lysis: After treatment with this compound, HDPCs are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-GSK3β, GSK3β, β-catenin, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

In Vivo Studies with Alopecia Mouse Model

5.2.1. Animal Model

-

Animals: C57BL/6 mice (typically 7 weeks old) are commonly used as their hair follicles are synchronized in the telogen phase at this age.

-

Acclimatization: Animals are acclimated for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

5.2.2. Induction of Hair Loss and Treatment

-

Depilation: The dorsal hair of the mice is removed using depilatory cream or waxing to synchronize the hair follicles in the anagen phase.

-

Treatment Groups: Mice are randomly divided into groups: a vehicle control group, a positive control group (e.g., minoxidil), and this compound treatment groups at various concentrations.

-

Topical Application: A solution of this compound in a suitable vehicle (e.g., ethanol/propylene glycol) is topically applied to the depilated dorsal skin daily for a specified period (e.g., 2-3 weeks).

5.2.3. Evaluation of Hair Growth

-

Visual Observation: The dorsal skin is photographed at regular intervals to visually assess hair growth. Hair growth can be scored based on the percentage of the depilated area covered by new hair.

-

Histological Analysis: At the end of the experiment, skin samples are collected, fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) to observe the morphology and number of hair follicles and to determine the anagen-to-telogen ratio.

-

Immunohistochemistry: Skin sections can be stained with antibodies against relevant proteins (e.g., β-catenin, Ki-67) to assess cell proliferation and pathway activation within the hair follicles.

Experimental Workflow and Logical Relationships

Conclusion

This compound presents a compelling profile as a hair growth-promoting agent with a well-defined mechanism of action centered on the activation of the Wnt/β-catenin pathway. The available in vitro and in vivo data strongly support its potential for development as a therapeutic for alopecia. This technical guide provides a foundational framework for researchers and drug development professionals to design and execute further studies to fully elucidate the efficacy and safety of this compound for hair restoration. Future investigations should focus on dose-optimization, formulation development for enhanced topical delivery, and long-term safety assessments in preclinical models, paving the way for potential clinical trials.

References

- 1. This compound from Arnebiae Radix promotes hair growth by targeting the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. β-catenin-mediated hair growth induction effect of 3,4,5-tri-O-caffeoylquinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arnebiae radix | CymitQuimica [cymitquimica.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Irisin promotes hair growth and hair cycle transition by activating the GSK‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of transforming growth factor-beta 1 by androgen is mediated by reactive oxygen species in hair follicle dermal papilla cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.box [2024.sci-hub.box]

- 11. Control of murine hair follicle regression (catagen) by TGF-beta1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Deoxyshikonin

This technical guide provides a comprehensive overview of this compound, a naturally occurring naphthoquinone with significant therapeutic potential. This document outlines its chemical properties, biological activities, and mechanisms of action, supported by experimental data and protocols.

Chemical and Physical Properties

This compound, isolated from the roots of plants such as Lithospermum erythrorhizon and Arnebia euchroma, is a potent bioactive compound.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 43043-74-9 | [1][3][4][5][6] |

| Molecular Formula | C₁₆H₁₆O₄ | [1][3][5][6][7] |

| Molecular Weight | 272.30 g/mol | [3][5][7] |

| IUPAC Name | 5,8-dihydroxy-2-(4-methylpent-3-enyl)naphthalene-1,4-dione | [3] |

| Solubility | DMSO: 0.1-1 mg/mL (Slightly soluble) DMSO: 33.33 mg/mL (122.40 mM; with heating) Ethanol: 0.1-1 mg/mL (Slightly soluble) | [8][9] |

| Appearance | Solid | [8] |

Biological Activity and Quantitative Data

This compound exhibits a wide range of biological activities, including anti-cancer, anti-microbial, and anti-viral effects. The following tables summarize key quantitative data from various studies.

Table 2.1: Anti-cancer Activity

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| HT29 | Colorectal Cancer | MTT Assay | IC₅₀ | 10.97 µM | [1][2] |

| U2OS, HOS | Osteosarcoma | MTT Assay | Cell Viability | Dose-dependent decrease (2.5-40 µM) | [3] |

| AML cells | Acute Myeloid Leukemia | CCK-8 Assay | Cell Viability | Dose-dependent inhibition | [10] |

| HT29, DLD-1 | Colorectal Cancer | Flow Cytometry | Apoptosis | Increased from 1% to 29% (0-50 µg/mL) | [1][2] |

| HT29, DLD-1 | Colorectal Cancer | Flow Cytometry | Cell Cycle | G0/G1 arrest increased from 44% to 67% (0-50 µg/mL) | [1][2] |

Table 2.2: Antimicrobial and Antiviral Activity

| Organism | Activity Type | Assay | Endpoint | Result | Reference |

| Helicobacter pylori | Antibacterial | MIC Assay | MIC | 0.5-1 µg/mL | [8] |

| Streptococcus pneumoniae | Antibacterial | MIC Assay | MIC | 17 µg/mL | [9] |

| Influenza A Virus (H1N1) | Antiviral | Plaque Reduction Assay | Inhibition | Significant inhibition at 2.5 µM and 5 µM | [11] |

Table 2.3: In Vivo Efficacy

| Model | Condition | Dosage | Outcome | Reference |

| Mice | H. pylori colonization | 7 mg/kg | Reduced colonization of gastric mucosa | [8] |

| Mice | Rotavirus infection | 5 and 10 mg/kg | Increased body weight and survival, reduced diarrhea | [8] |

| Rats | Diabetic wound healing | 3 and 20 µM (topical) | Increased wound closure | [8] |

| Mice | Hair growth | 0.5 mM (topical) | Increased hair growth | [8] |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating several key signaling pathways.

In colorectal cancer and acute myeloid leukemia, this compound has been shown to down-regulate the PI3K/Akt/mTOR signaling pathway.[1][2][10] This inhibition leads to decreased cell proliferation, viability, and glycolysis, and induces apoptosis.[1][10]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

This compound induces apoptosis in human osteosarcoma and tongue cancer cells by activating the p38 MAPK pathway.[3][6] This activation triggers downstream events, including the cleavage of caspases, leading to programmed cell death. The compound also activates ERK1/2 and JNK1/2 MAPKs.[3]

Caption: this compound-induced apoptosis via p38 MAPK pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

The following protocol describes the extraction and isolation of this compound from Arnebia euchroma.[1]

Caption: Workflow for this compound extraction and isolation.

Methodology:

-

Extraction: The dried and powdered roots of Arnebia euchroma (7.5 kg) are extracted three times with 95% ethanol.[1] The solvent is subsequently removed under vacuum to yield a crude extract.[1]

-

Fractionation: The crude extract is subjected to bioactivity-guided fractionation. The chloroform fraction is passed through a silica gel column and eluted with a chloroform-methanol gradient.[1]

-

Purification: The bioactive fraction is further purified using a Sephadex LH-20 column with a chloroform-methanol (7:3) solvent system to yield pure this compound.[1]

This protocol outlines the workflow for evaluating the anti-cancer effects of this compound on a cancer cell line.

Caption: Workflow for in vitro anti-cancer activity assessment.

Methodologies:

-

Cell Viability (MTT/CCK-8 Assay): Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 to 48 hours. Cell viability is then assessed using MTT or CCK-8 reagents according to the manufacturer's protocol.[1]

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry): Cells are treated with this compound, harvested, and then stained with reagents like Annexin V-FITC and Propidium Iodide. The cell cycle distribution and apoptotic cell population are analyzed using a flow cytometer.[3]

-

Protein Expression (Western Blot): Following treatment with this compound, cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., PI3K, Akt, mTOR, p38).[1][3] Horseradish peroxidase-conjugated secondary antibodies and chemiluminescence are used for detection.[1]

This guide provides foundational knowledge for researchers and professionals interested in the therapeutic applications of this compound. Further investigation into its diverse biological activities and mechanisms of action is warranted to fully explore its potential in drug development.

References

- 1. This compound isolated from Arnebia euchroma inhibits colorectal cancer by down-regulating the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound isolated from Arnebia euchroma inhibits colorectal cancer by down-regulating the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptotic effect and cell arrest of this compound in human osteosarcoma cells through the p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H16O4 | CID 98914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Mediates Heme Oxygenase-1 Induction and Apoptotic Response via p38 Signaling in Tongue Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compound: this compound (CHEMBL486627) - ChEMBL [ebi.ac.uk]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound Inhibits Viability and Glycolysis by Suppressing the Akt/mTOR Pathway in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Biosynthesis of Deoxyshikonin: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyshikonin, a crucial intermediate in the biosynthesis of the pharmacologically active naphthoquinone shikonin, is synthesized in various plant species, most notably those from the Boraginaceae family. Understanding the intricate biosynthetic pathway of this compound is paramount for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the metabolic and regulatory pathways to serve as a comprehensive resource for the scientific community.

Introduction

Shikonin and its derivatives, produced by plants such as Lithospermum erythrorhizon and Arnebia euchroma, have a long history of use in traditional medicine and are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound is the immediate precursor to shikonin and is formed through a specialized metabolic pathway that combines elements of the phenylpropanoid and mevalonate pathways. This guide will elucidate the known steps in the conversion of primary metabolites into this compound, providing a foundational understanding for researchers in natural product chemistry, plant biology, and drug discovery.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from two primary precursors: p-hydroxybenzoic acid (PHB) derived from the phenylpropanoid pathway, and geranyl pyrophosphate (GPP) from the mevalonate pathway.

Precursor Supply

-

p-Hydroxybenzoic Acid (PHB) Synthesis: PHB is synthesized from L-phenylalanine, a product of the shikimate pathway. The initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) and subsequent reactions catalyzed by 4-coumarate-CoA ligase (4CL) to ultimately yield PHB.

-

Geranyl Pyrophosphate (GPP) Synthesis: GPP is a C10 isoprenoid synthesized in the cytoplasm via the mevalonate (MVA) pathway. The pathway begins with acetyl-CoA and proceeds through key intermediates such as mevalonic acid, isopentenyl pyrophosphate (IPP), and dimethylallyl pyrophosphate (DMAPP). GPP synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form GPP.

The Core Pathway to this compound

The central pathway involves the condensation of PHB and GPP, followed by a series of modifications to form the naphthoquinone skeleton of this compound.

-

Geranylation of PHB: The first committed step in the pathway is the prenylation of PHB with GPP. This reaction is catalyzed by p-hydroxybenzoate-geranyltransferase (PGT) , a membrane-bound enzyme, to produce 3-geranyl-4-hydroxybenzoic acid (GBA).

-

Formation of Geranylhydroquinone (GHQ): GBA is subsequently converted to geranylhydroquinone (GHQ). The exact enzymatic steps and intermediates in this conversion are still under investigation but are believed to involve hydroxylation and decarboxylation.

-

Cyclization and Aromatization: GHQ undergoes a series of reactions, including hydroxylation, cyclization, and dehydration, to form the naphthoquinone ring structure of this compound. Several cytochrome P450 monooxygenases are implicated in these steps, including enzymes homologous to CYP76B74, CYP76B100, and CYP76B101.

-

Hydroxylation to Shikonin: this compound is the direct precursor to shikonin. The final step is the stereospecific hydroxylation of this compound at the C-1' position of the side chain, a reaction catalyzed by This compound hydroxylases (DSHs) , which are also cytochrome P450 enzymes belonging to the CYP82AR subfamily.

Quantitative Data

Quantitative analysis of the this compound pathway is essential for metabolic engineering and optimizing production in plant cell cultures. The following tables summarize available data on shikonin production under various conditions. Note: Specific kinetic data for individual enzymes and absolute concentrations of all intermediates are not consistently available in the literature.

| Culture Condition | Plant Species | Shikonin Yield (mg/L) | Shikonin Yield (% dry weight) | Reference |

| M9 Medium (Dark) | Lithospermum erythrorhizon | 1400 | ~12% | |

| White's Medium | Lithospermum erythrorhizon | 120 | ~2% | |

| M9 Medium + Light | Lithospermum erythrorhizon | Inhibition of production | Inhibition of production | |

| Sucrose-rich medium | L. erythrorhizon (hairy roots) | 2-3 fold increase | Not reported | |

| Nitrate-rich medium | L. erythrorhizon (hairy roots) | 2-9% increase | Not reported |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound biosynthesis pathway.

Plant Material and Cell Culture

-

Plant Species: Lithospermum erythrorhizon or Arnebia euchroma are commonly used.

-

Cell Suspension Cultures: Callus is initiated from sterile plant tissues (e.g., roots, hypocotyls) on a solid medium like Linsmaier and Skoog (LS) medium supplemented with auxins. Suspension cultures are then established by transferring callus to a liquid production medium such as M9 or White's medium. Cultures are typically maintained in the dark at 25°C with agitation.

Extraction and Quantification of this compound and Shikonin

This protocol provides a general guideline for the extraction and quantification of shikonin derivatives.

-

Harvesting: Cells are harvested from the culture medium by filtration.

-

Drying: The harvested cell biomass is lyophilized or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight.

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent. A common method involves extraction with n-hexane or ethanol. Ultrasound-assisted extraction can enhance efficiency.

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water (often with a small amount of formic acid) is a common mobile phase.

-

Detection: Detection is performed using a UV-Vis detector at a wavelength where shikonin and its derivatives show maximum absorbance (around 520 nm).

-

Quantification: The concentration is determined by comparing the peak area of the sample with that of a standard curve prepared with pure shikonin.

-

Enzyme Assays

-

p-Hydroxybenzoate-Geranyltransferase (PGT) Assay:

-

Enzyme Source: Microsomal fractions are prepared from shikonin-producing cell cultures.

-

Reaction Mixture: The assay mixture typically contains the microsomal enzyme preparation, radiolabeled [14C]GPP, unlabeled PHB, and a suitable buffer (e.g., Tris-HCl) with MgCl2 as a cofactor.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

-

Extraction and Detection: The reaction is stopped, and the product, [14C]GBA, is extracted with an organic solvent (e.g., ethyl acetate). The radioactivity in the organic phase is then quantified by liquid scintillation counting.

-

-

This compound Hydroxylase (DSH) Assay:

-

Enzyme Source: Heterologous expression of the DSH gene (e.g., in yeast or E. coli) followed by purification of the recombinant protein is often necessary to obtain a clean enzyme source.

-

Reaction Mixture: The reaction mixture includes the purified DSH enzyme, this compound as the substrate, NADPH as a cofactor, and a suitable buffer.

-

Incubation: The reaction is carried out at an optimal temperature.

-

Product Analysis: The formation of shikonin is monitored by HPLC analysis as described in section 4.2.

-

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control and environmental cues.

Light Regulation

Light, particularly blue light, is a potent negative regulator of shikonin biosynthesis. In the presence of light, the expression of key biosynthetic genes, including PGT, is suppressed, leading to a halt in the pathway. This regulation is thought to be mediated by photoreceptors like cryptochromes. Under dark conditions, the expression of these genes is induced, allowing for the accumulation of shikonin and its derivatives.

Transcriptional Regulation

Several transcription factors have been identified as regulators of the shikonin biosynthesis pathway.

-

LeMYB1: This R2R3-MYB transcription factor from L. erythrorhizon has been shown to be a positive regulator of the pathway. Overexpression of LeMYB1 can enhance the expression of several biosynthetic genes, including PAL and PGT.

-

Dark-Inducible (LeDI) Genes: A set of genes, termed LeDI, are induced in the dark in correlation with shikonin production. While their exact functions are still being elucidated, they are believed to play a role in the regulation of the pathway.

Visualizations

Biosynthetic Pathway of this compound

Caption: The biosynthetic pathway of this compound and its conversion to shikonin.

Regulatory Influences on this compound Biosynthesis

Caption: Key regulatory inputs controlling this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex and highly regulated process. While significant progress has been made in identifying the key enzymes and intermediates, several steps in the pathway, particularly the conversion of GBA to GHQ and the subsequent cyclization, require further elucidation. Future research should focus on the biochemical characterization of the remaining enzymes, including detailed kinetic studies, to enable a more complete understanding of the pathway's flux and regulation. A deeper knowledge of the transcriptional regulatory network, including the interplay between different transcription factors and signaling pathways, will be crucial for developing effective metabolic engineering strategies to enhance the production of this compound and its valuable derivatives in heterologous systems or optimized plant cell cultures. This will ultimately pave the way for a sustainable and scalable production of these important pharmacologically active compounds.

Methodological & Application

Deoxyshikonin's Impact on the PI3K/Akt Signaling Pathway: Application Notes and Protocols for Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Deoxyshikonin on the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This compound, a natural naphthoquinone compound, has demonstrated potential as an anti-cancer agent by inducing apoptosis and inhibiting proliferation in various cancer cell lines.[1][2][3] One of its key mechanisms of action involves the downregulation of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival, growth, and proliferation.[1][4][5]

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the dose-dependent effects of this compound on key proteins within the PI3K/Akt pathway, as determined by Western blot analysis in various cancer cell lines.

Table 1: Effect of this compound on PI3K/Akt Pathway Protein Expression in Colorectal Cancer Cells (HT29 & DLD-1)

| Treatment Group | Concentration (µg/mL) | PI3K Expression | p-PI3K Expression | Akt Expression | p-Akt (Ser473) Expression | mTOR Expression |

| Control | 0 | High | High | High | High | High |

| This compound | 25 | Decreased | Decreased | Decreased | Decreased | Decreased |

| This compound | 50 | Further Decreased | Further Decreased | Further Decreased | Further Decreased | Further Decreased |

| This compound | 100 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Data synthesized from studies on HT29 and DLD-1 colorectal cancer cell lines. The term "Decreased" indicates a reduction in protein expression relative to the control group.[1][4]

Table 2: Dose-Dependent Inhibition of Akt and mTOR Phosphorylation by this compound in Acute Myeloid Leukemia (AML) Cells (THP-1 & HL-60)

| Treatment Group | Concentration (µg/mL) | p-Akt/Akt Ratio | p-mTOR/mTOR Ratio |

| Control | 0 | 1.00 | 1.00 |

| This compound | 5 | Reduced | Reduced |

| This compound | 10 | Further Reduced | Further Reduced |

| This compound | 20 | Significantly Reduced | Significantly Reduced |

This table illustrates the ratiometric analysis of phosphorylated to total protein, indicating a direct inhibition of kinase activity. Data is based on findings in THP-1 and HL-60 AML cell lines.[6][7]

Visualization of Signaling Pathways and Experimental Workflow

To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams are provided.